molecular formula C15H11ClN2O3 B12784407 9-Hydroxy-N-desmethylclobazam CAS No. 70643-29-7

9-Hydroxy-N-desmethylclobazam

Cat. No.: B12784407
CAS No.: 70643-29-7
M. Wt: 302.71 g/mol
InChI Key: WMIFHLOKDOYDRP-UHFFFAOYSA-N
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Description

9-Hydroxy-N-desmethylclobazam is a metabolite of clobazam, a 1,5-benzodiazepine used primarily as an anticonvulsant and anxiolytic. Clobazam is known for its efficacy in treating epilepsy, particularly Lennox-Gastaut syndrome . The compound this compound retains some of the pharmacological properties of its parent compound, contributing to its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-N-desmethylclobazam typically involves the hydroxylation of N-desmethylclobazam. This can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions. The specific details of the synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through high-performance liquid chromatography (HPLC) to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-N-desmethylclobazam undergoes several types of chemical reactions, including:

    Oxidation: Conversion of N-desmethylclobazam to this compound.

    Reduction: Potential reduction reactions to modify the hydroxyl group.

    Substitution: Reactions involving the substitution of functional groups on the benzodiazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for hydroxylation, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major product formed from the oxidation of N-desmethylclobazam is this compound. Other potential products may include various hydroxylated derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

9-Hydroxy-N-desmethylclobazam has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Hydroxy-N-desmethylclobazam involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Similar to clobazam, it binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to its anticonvulsant and anxiolytic properties . The compound’s specific binding affinity and activity at different GABA receptor subunits contribute to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation, which may alter its pharmacokinetic properties and receptor binding affinities compared to its parent compound and other metabolites. This uniqueness can influence its therapeutic efficacy and safety profile, making it a compound of interest in both clinical and research settings .

Properties

CAS No.

70643-29-7

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

8-chloro-6-hydroxy-1-phenyl-5H-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C15H11ClN2O3/c16-9-6-11-15(12(19)7-9)17-13(20)8-14(21)18(11)10-4-2-1-3-5-10/h1-7,19H,8H2,(H,17,20)

InChI Key

WMIFHLOKDOYDRP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2O)Cl)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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